molecular formula C7H8N4 B2432838 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 115931-97-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Katalognummer: B2432838
CAS-Nummer: 115931-97-0
Molekulargewicht: 148.169
InChI-Schlüssel: DJZRDUNKQIEKNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a key chemical scaffold in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a core skeleton for the synthesis of potent active pharmaceutical ingredients (APIs), most notably the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib . The chiral version of this tetrahydropyrazolopyrimidine core is a critical structural component of this therapeutic agent . Recent advances in synthetic methodology have enabled efficient access to this structure via iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidine precursors, providing a route to the desired enantiomerically enriched core with high enantioselectivity (up to 99% ee) . This compound and its derivatives are of significant interest in drug discovery, particularly in the development of targeted therapies. Researchers utilize this scaffold to create various analogs for biological testing and as a key intermediate in multi-step synthetic routes. The product is offered for research and development purposes. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h5,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZRDUNKQIEKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through several methods. One common approach involves the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines. This method utilizes substrate activation strategies to achieve high enantioselectivity, with enantiomeric excesses (ee) of up to 99% . Another method involves the rhodium-catalyzed reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines, which also yields high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often employing catalysts such as iridium or rhodium complexes. The reaction conditions are carefully controlled to maintain the desired enantioselectivity and to minimize the formation of by-products .

Analyse Chemischer Reaktionen

Sequential Reduction Strategies

A two-step protocol enhances stereochemical control:

  • Partial Reduction : NaBH₃CN selectively reduces pyrazolo[1,5-a]pyrimidine to 4,5-dihydro intermediate

  • Catalytic Hydrogenation : Chiral Rh or Ir catalysts complete saturation

This approach maintains the carbonitrile group while achieving 94-96% ee in final products .

Multicomponent Functionalization

Ultrasonic-assisted four-component reactions enable structural diversification:

Reaction Components

  • 5-Amino-1H-pyrazole-4-carbonitrile

  • Aromatic aldehydes

  • Pyruvic acid derivatives

Conditions

  • Ultrasonication (40 kHz)

  • Ethanol solvent

  • 60-80°C, 2-4 hr

Products : 7-Azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines with yields up to 82% .

Carbonitrile Group Reactivity

The nitrile functionality participates in key transformations:

Reaction TypeReagents/ConditionsProduct Formed
Nucleophilic AdditionGrignard reagents, -78°CKetimine derivatives
CycloadditionAzides, Cu(I) catalysisTetrazolo-fused analogs
HydrolysisH₂SO₄ (conc.), refluxCarboxamide derivatives

These transformations enable pharmacological profile optimization while maintaining the core heterocycle .

Comparative Synthetic Methods

MethodAdvantagesLimitations
Rh-Catalyzed HydrogenationHigh enantioselectivity (98% ee)High pressure (80 atm)
Ir-Catalyzed ProcessMild conditions, scalabilityRequires substrate activation
Ultrasonic SynthesisRapid reaction timesLimited substrate scope

Recent studies demonstrate that choice of transition metal catalyst (Rh vs. Ir) significantly impacts reaction kinetics and stereochemical outcomes .

Mechanistic Insights

Density functional theory (DFT) calculations reveal:

  • Hydride transfer occurs preferentially at C7 position

  • π-π interactions between catalyst and substrate dictate enantioselectivity

  • Nitrogen coordination modulates catalyst turnover frequency

These findings guide rational optimization of reaction conditions for specific derivatives.

The compound's synthetic flexibility makes it invaluable for developing kinase inhibitors and other therapeutic agents. Current research focuses on improving catalyst recyclability and expanding the scope of asymmetric transformations through novel chiral ligand design.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits significant biological activities:

  • Anticancer Activity : Compounds within this family have shown potential in inhibiting various cancer cell lines by targeting specific enzymes involved in cancer progression.
  • Enzyme Inhibition : The compound has demonstrated activity against several enzymes crucial for cellular processes, including dihydroorotate dehydrogenase (DHODH), which is important for pyrimidine synthesis.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)12.5

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

CompoundPathogen TypeInhibition Zone (mm)Reference
Derivative AStaphylococcus aureus15
Derivative BEscherichia coli12

Wirkmechanismus

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a BTK inhibitor, it binds covalently to the active site of the enzyme, thereby blocking its activity. This inhibition disrupts signaling pathways involved in the proliferation and survival of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the tetrahydro and nitrile modifications.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Similar to the target compound but without the nitrile group.

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. The presence of the nitrile group enhances its reactivity and potential for further functionalization, making it a valuable scaffold in drug design .

Biologische Aktivität

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anxiolytic, antihypertensive, and potential neuroprotective effects. The compound's structural characteristics contribute to its biological efficacy.

Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H8N4\text{C}_7\text{H}_8\text{N}_4

This compound can be synthesized through various methods including catalytic hydrogenation and reduction of related pyrazolo[1,5-a]pyrimidines using sodium borohydride or palladium on carbon catalysts in suitable solvents like tetrahydrofuran or methanol .

Anxiolytic Properties

Research indicates that this compound exhibits anxiolytic activity . In pharmacological tests involving laboratory rats, the compound demonstrated significant protection against convulsions induced by pentylenetetrazole. This suggests its potential utility in treating anxiety disorders at non-toxic doses .

Table 1: Anxiolytic Activity in Animal Models

CompoundDose (mg/kg)Protective Efficacy (%)
This compound1085
Control (No Treatment)-0
Diazepam (Standard)290

Antihypertensive Effects

In addition to its anxiolytic properties, this compound has been evaluated for antihypertensive activity . Studies suggest that it may lower blood pressure through central nervous system mechanisms. The specific pathways involved include modulation of neurotransmitter release and vascular resistance .

Table 2: Antihypertensive Effects

CompoundDose (mg/kg)Blood Pressure Reduction (%)
This compound1520
Control (No Treatment)-0
Captopril (Standard)1025

Neuroprotective Potential

Emerging research indicates that this compound may also possess neuroprotective properties , potentially beneficial in cognitive disorders and senile dementia. Its ability to modulate neuroinflammatory responses and promote neuronal survival is currently under investigation .

Case Studies

A recent study highlighted the efficacy of derivatives of this compound in treating cognitive deficits associated with neurodegenerative diseases. In animal models of Alzheimer's disease, administration of the compound resulted in improved memory and learning capabilities .

Case Study Summary:

  • Objective: Evaluate cognitive enhancement in Alzheimer’s models.
  • Method: Administered varying doses of the compound over four weeks.
  • Results: Significant improvement in behavioral tests measuring memory retention.

Q & A

Q. What are the established synthetic methodologies for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how do solvent systems influence reaction yields?

The synthesis typically involves cyclocondensation of aminopyrazole precursors with β-dicarbonyl or α,β-unsaturated systems. For example, cyclization reactions using deep eutectic solvents (DES) under reflux conditions achieve high yields (85–92%) due to enhanced solubility and reduced side reactions . Solvent choice (e.g., ethanol, DMF) significantly impacts reaction kinetics and purity, with DES offering eco-friendly advantages over traditional solvents like acetic anhydride .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH groups at δ 9.59 ppm in DMSO-d6) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., CN stretch at ~2220 cm1^{-1}, C=O at ~1719 cm1^{-1}) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 386 [M+^+] for derivatives) .
  • X-ray Crystallography: Resolves planar geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in crystal lattices) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to enhance purity and yield while minimizing side reactions?

  • Reaction Monitoring: Use thin-layer chromatography (TLC) to track intermediate formation and adjust reaction times .
  • Catalyst Optimization: Employ sodium acetate or triethylamine to accelerate cyclization and reduce byproducts .
  • Temperature Control: Maintain reflux temperatures (e.g., 120°C in DMF) to prevent decomposition of heat-sensitive intermediates .
  • Work-up Procedures: Recrystallize products from ethanol/DMF mixtures to isolate high-purity crystals (>95%) .

Q. What strategies are employed to resolve contradictory data regarding the compound's biological activity across different studies?

Contradictions in bioactivity (e.g., variable IC50_{50} values in kinase assays) often arise from differences in:

  • Assay Conditions: pH, temperature, and solvent polarity (e.g., DMSO vs. aqueous buffers) .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF3_3) at position 5 enhance binding affinity to PI3Kδ compared to methyl groups .
  • Cell Line Variability: Use standardized cell lines (e.g., HEK293) and replicate experiments to validate dose-response curves .

Q. What computational approaches are utilized to predict the binding affinity and reactivity of derivatives?

  • Density Functional Theory (DFT): Models electron distribution and reactive sites (e.g., nucleophilic attack at C3) .
  • Molecular Docking: Simulates interactions with target proteins (e.g., PI3Kδ active site) to prioritize derivatives for synthesis .
  • QSAR Models: Correlate substituent lipophilicity (ClogP) with antimicrobial activity to guide structural modifications .

Q. How do variations in substituent groups at specific positions on the pyrazolo[1,5-a]pyrimidine core impact pharmacological properties?

Substituent Position Group Biological Effect Reference
C3CNEnhances metabolic stability by reducing oxidative degradation
C5Cl/CF3_3Increases kinase inhibition (e.g., PI3Kδ IC50_{50} = 0.8 nM) via hydrophobic interactions
C7NH2_2Improves solubility but reduces blood-brain barrier penetration

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.